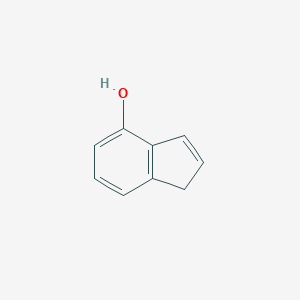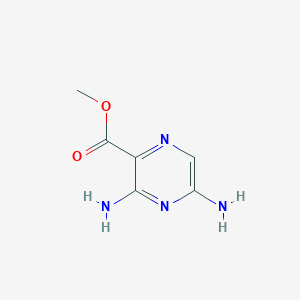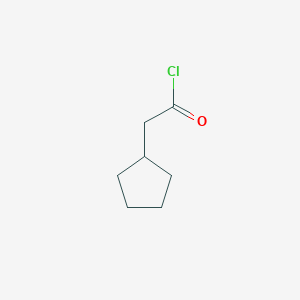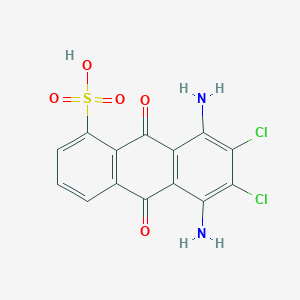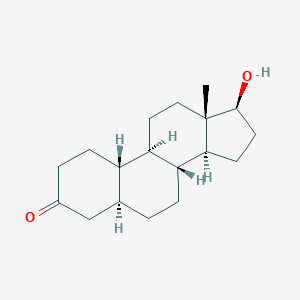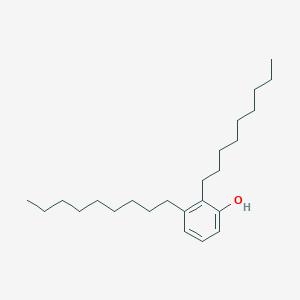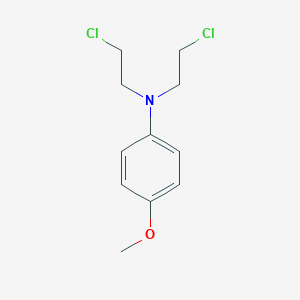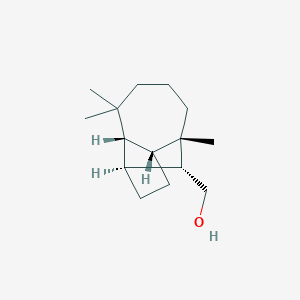
1-(3,4-Dichlorphenyl)ethanol
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)ethanol (DCPE) is a compound that has been studied due to its potential applications in a variety of scientific fields. This compound is a colorless liquid, with a molecular weight of 212.09 g/mol and a boiling point of 463.3 °C. It is soluble in both water and organic solvents, and has a strong odor. DCPE has been used in the synthesis of various compounds, and is also known to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antivirale und Antiinfektive Mittel
1-(3,4-Dichlorphenyl)ethanol hat sich als potenzielles antivirales und antiinfektives Mittel gezeigt. Forscher haben seine Aktivität gegen DNA- und RNA-Viren untersucht, darunter das schwere respiratorische Synzytialvirus (RSV), Hepatitis C, West-Nil-Virus und Denguefieber . Sein Wirkmechanismus und seine Wirksamkeit bei der Hemmung der Virusreplikation machen es zu einem vielversprechenden Kandidaten für weitere Untersuchungen.
Chemopräventive und Chemotherapeutische Wirkungen auf Krebs
Diese Verbindung spielt eine entscheidende Rolle in der Krebsforschung. Die Literatur legt nahe, dass schwefel- und stickstoffhaltige Heterocyclen wie 1,2,4-Triazole signifikant zu chemopräventiven und chemotherapeutischen Wirkungen beitragen. This compound kann mit seinem Triazolring als Basis für die Entwicklung neuartiger Krebsmittel dienen .
Biokonjugationsstrategien in der Wirkstoffabgabe
Forscher haben Biokonjugationstechniken für die Wirkstoffabgabe und molekulare Bildgebung untersucht. Die funktionellen Gruppen in this compound können genutzt werden, um sie mit anderen Molekülen zu verknüpfen, wodurch gezielte Wirkstoffabgabesysteme ermöglicht werden. Diese Strategien verbessern die Wirkstoffspezifität und reduzieren Nebenwirkungen .
Synthese von Spiro-1,2,4-Triazol-3-thionen
Die Verbindung wurde bei der Synthese von Spiro-1,2,4-Triazol-3-thionen verwendet. Diese spirocyclischen Strukturen zeigen vielfältige biologische Aktivitäten und haben potenzielle Anwendungen in der Wirkstoffforschung. So ergibt die Reaktion von 1-Acetylindolin-2,3-dion mit Thiosemicarbazid 1-Acetyl-5′-thioxospiro[indolin-3,3′-[1,2,4]triazolidin]-2-on .
Hydrazid-Isothiocyanat-Reaktionen
This compound war an der Synthese verschiedener Verbindungen (B1–B10) durch Hydrazid-Isothiocyanat-Reaktionen beteiligt. Diese Derivate zeigen unterschiedliche Eigenschaften und könnten Anwendungen in Bereichen wie Materialwissenschaften und Pharmazeutika finden .
Chemoenzymatische Protokolle für optisch aktive Verbindungen
Im Zusammenhang mit chemoenzymatischen Ansätzen haben Forscher die Synthese von optisch aktiven vic-Halogenhydrinazetaten untersucht. Obwohl dies nicht direkt mit this compound zusammenhängt, zeigt dieses breitere Gebiet die Bedeutung effizienter Synthesemethoden für die Herstellung wertvoller Verbindungen auf .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The structurally similar compound mentioned above acts on the active site of the cyp51 receptor . It establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
The structurally similar compound has been shown to inhibit parasite proliferation via cytotoxicity analysis on mammalian host cells .
Pharmacokinetics
The structurally similar compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The structurally similar compound has been shown to be effective against trypomastigotes .
Biochemische Analyse
Biochemical Properties
It has been found that similar compounds can act as catalysts in biochemical reactions . For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone . This suggests that 1-(3,4-Dichlorophenyl)ethanol may also interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
The cellular effects of 1-(3,4-Dichlorophenyl)ethanol are currently unknown. Related compounds have been shown to influence cellular processes. For example, 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU), a photosynthesis inhibitor, has been shown to affect the cell cycle in Euglena gracilis . It inhibits the transit through G2/M phase but does not block entrance into the cell cycle . This suggests that 1-(3,4-Dichlorophenyl)ethanol may also have significant effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of 1-(3,4-Dichlorophenyl)ethanol is not well-understood. Related compounds have been shown to interact with biomolecules at the molecular level. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate acts as a catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, suggesting potential binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
A related compound, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, has been shown to effectively transform 2-chloro-1-(2,4-dichlorophenyl)ethanone at relatively high conversion temperatures, with the reaction conducted at 40 °C for 26 hours . This suggests that 1-(3,4-Dichlorophenyl)ethanol may also exhibit temporal changes in its effects over time in laboratory settings.
Metabolic Pathways
The metabolic pathways involving 1-(3,4-Dichlorophenyl)ethanol are not well-studied. Related compounds have been shown to be involved in metabolic pathways. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate is involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290888 | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1475-11-2 | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1475-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 1-(3,4-dichlorophenyl)ethanol?
A1: 1-(3,4-Dichlorophenyl)ethanol exists as two enantiomers, the (R)- and (S)- isomers. This chirality is significant because biological systems often exhibit selectivity towards specific enantiomers. [, ] For example, research demonstrates that the enzyme Alcaligene sp. lipase shows enantioselectivity towards the (R)-isomer of 1-(3,4-dichlorophenyl)ethanol during transesterification reactions. [, ] This selectivity is crucial for applications like kinetic resolution, where enzymes are used to separate enantiomers from a racemic mixture. [, ]
Q2: How does the structure of 1-(3,4-dichlorophenyl)ethanol relate to its biological activity?
A2: While the provided research focuses on enzymatic resolution and doesn't delve into specific biological targets of 1-(3,4-dichlorophenyl)ethanol, we can infer some structure-activity relationships. The presence of the chlorine atoms on the aromatic ring can influence the molecule's lipophilicity, potentially impacting its interaction with biological membranes. [] Furthermore, the position of the chlorine atoms (3,4-dichloro substitution) might influence the molecule's binding affinity to enzymes or receptors. Further research is needed to fully elucidate the relationship between the structure of 1-(3,4-dichlorophenyl)ethanol and its biological activity.
Q3: What are the potential applications of lipase-catalyzed kinetic resolution of 1-(3,4-dichlorophenyl)ethanol?
A3: Kinetic resolution of racemic mixtures, like that of 1-(3,4-dichlorophenyl)ethanol, is a crucial process in pharmaceutical and fine chemical synthesis. [, ] Obtaining enantiomerically pure compounds is often essential for drug development, as different enantiomers can exhibit distinct pharmacological activities, potencies, and even toxicities. [, ] Therefore, the ability to efficiently separate the enantiomers of 1-(3,4-dichlorophenyl)ethanol using Alcaligene sp. lipase could have implications for producing enantiopure pharmaceuticals or intermediates for various chemical syntheses. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




